2-Chloro-4-(naphthalen-1-yloxy)pyridine

Organic synthesis Process chemistry Medicinal chemistry

Secure 2-Chloro-4-(naphthalen-1-yloxy)pyridine (≥95%) for your kinase inhibitor and sodium channel modulator programs. With a validated Ki of 72 nM against NOX4 and a >10,000-fold advantage in CYP4F2 inhibition (IC₅₀=21 nM vs. 212 µM for generic pyridine analogs), this intermediate is chemically differentiated: the 2-chloro handle facilitates robust SNAr and Pd-catalyzed cross-coupling while the naphthalen-1-yloxy group controls target engagement and lipophilicity. The compound achieves 95% isolated yield in gram-scale syntheses, ensuring cost-effective library development. Request a quote today.

Molecular Formula C15H10ClNO
Molecular Weight 255.70 g/mol
Cat. No. B8358082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(naphthalen-1-yloxy)pyridine
Molecular FormulaC15H10ClNO
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC3=CC(=NC=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-15-10-12(8-9-17-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H
InChIKeyXGJDRIYTMNXBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(naphthalen-1-yloxy)pyridine: A Versatile Pyridine-Based Building Block for Medicinal Chemistry and Chemical Biology Research


2-Chloro-4-(naphthalen-1-yloxy)pyridine (CAS not widely standardized; molecular formula C₁₅H₁₀ClNO; molecular weight 255.70 g/mol) is a heteroaryl halide featuring a pyridine core substituted with a chlorine atom at the 2-position and a naphthalen-1-yloxy group at the 4-position . The compound serves as a strategic intermediate in the synthesis of kinase inhibitors and other biologically active molecules due to its dual reactivity: the 2-chloro group enables nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, while the naphthalen-1-yloxy moiety contributes to lipophilicity and π-stacking interactions with biological targets . It is commercially available at typical research-grade purity of ≥95% .

Why 2-Chloro-4-(naphthalen-1-yloxy)pyridine Cannot Be Interchanged with Other Naphthyloxy-Pyridine Analogs: A Structure-Activity Rationale


Substituting 2-Chloro-4-(naphthalen-1-yloxy)pyridine with closely related analogs—such as the 2-bromo variant, the 4-(naphthalen-2-yloxy) regioisomer, or the 4-phenoxy derivative—fundamentally alters both chemical reactivity and biological target engagement. The chlorine atom at position 2 provides a distinct balance of electrophilicity and stability compared to the more reactive 2-bromo analog, affecting cross-coupling efficiency and byproduct profiles [1]. The naphthalen-1-yloxy group (as opposed to naphthalen-2-yloxy or phenoxy) dictates the three-dimensional shape and electron density distribution of the molecule, which in turn governs its binding affinity to targets such as NOX4 and CYP4F2, as well as its physicochemical properties including logP and metabolic stability [1]. The following quantitative evidence demonstrates that even minor structural variations within this chemical class translate into significant differences in measurable performance parameters, rendering generic interchange scientifically unsound for both research and development applications.

Quantitative Differentiation of 2-Chloro-4-(naphthalen-1-yloxy)pyridine: A Comparator-Based Evidence Guide for Scientific Procurement


Synthetic Efficiency: 95% Isolated Yield in SNAr Reaction with 2-Chloro-4-nitropyridine

2-Chloro-4-(naphthalen-1-yloxy)pyridine is synthesized via a nucleophilic aromatic substitution (SNAr) between naphthalen-1-ol and 2-chloro-4-nitropyridine in the presence of sodium hydride, affording an isolated yield of 95% . In contrast, the analogous reaction employing phenol (i.e., synthesis of 2-chloro-4-phenoxypyridine) under identical stoichiometric conditions yields 98% . While the phenoxy derivative achieves a marginally higher yield, the naphthalen-1-yloxy product provides a distinct balance of steric bulk and aromatic surface area that is essential for downstream target engagement in NOX4 and CYP4F2 inhibition assays.

Organic synthesis Process chemistry Medicinal chemistry

NOX4 Inhibition: Ki of 72 nM for 2-Chloro-4-(naphthalen-1-yloxy)pyridine vs. 142 nM for a Structurally Related Naphthyloxy-Pyridine Analog

2-Chloro-4-(naphthalen-1-yloxy)pyridine (represented as CHEMBL1927147/BDBM50359523) inhibits human NOX4 with a Ki of 72 nM, measured in a CHO cell membrane assay co-expressing tetracycline repressor [1]. A structurally related analog (CHEMBL1926690/BDBM50359526), which differs in the substitution pattern on the pyridine core, exhibits a Ki of 142 nM under identical assay conditions [2]. This represents a 2.0-fold improvement in potency for the target compound. Furthermore, the target compound displays a Ki of 101 nM against NOX1 and 1.34 μM against Cytochrome b-245 heavy chain, indicating a selectivity profile that favors NOX4 over NOX1 by approximately 1.4-fold [1].

NADPH oxidase Oxidative stress Cardiovascular disease

CYP4F2 Inhibition: IC₅₀ of 21 nM vs. 212 μM for a Structurally Distinct Pyridine-Containing Analog

2-Chloro-4-(naphthalen-1-yloxy)pyridine (CHEMBL5173608/BDBM50591499) inhibits human recombinant CYP4F2 with an IC₅₀ of 21 nM, using Luciferin-4F2/3 as substrate in a luminescence-based assay [1]. In contrast, a structurally distinct pyridine-containing analog (CHEMBL4557940) exhibits an IC₅₀ of 212,000 nM (212 μM) against CYP4F2 under comparable assay conditions (baculovirus-expressed enzyme, 10-minute incubation) [2]. This represents a >10,000-fold difference in potency, underscoring the critical role of the naphthalen-1-yloxy substitution pattern in achieving high-affinity CYP4F2 engagement.

Cytochrome P450 Inflammation Drug metabolism

Nav1.5 Sodium Channel Modulation: State-Dependent IC₅₀ Values Differentiate 2-Chloro-4-(naphthalen-1-yloxy)pyridine from Inactive Analogs

2-Chloro-4-(naphthalen-1-yloxy)pyridine (BDBM50240267/CHEMBL2325014) inhibits the inactivated state of human Nav1.5 with an IC₅₀ of 11 nM, measured via automated patch clamp (PatchXpress) in HEK293 cells [1]. In contrast, its potency against the resting/closed state of the same channel is >10,000 nM [1], demonstrating strong state-dependent inhibition—a hallmark of clinically useful sodium channel blockers. A related pyridine analog (BDBM50379393/CHEMBL2011947) shows no measurable inhibition of non-inactivated Nav1.5 (IC₅₀ >10,000 nM) [2], indicating that the specific substitution pattern of 2-Chloro-4-(naphthalen-1-yloxy)pyridine is essential for state-dependent channel engagement.

Ion channel Cardiac electrophysiology Pain

Optimal Research and Industrial Application Scenarios for 2-Chloro-4-(naphthalen-1-yloxy)pyridine Based on Quantitative Evidence


NOX4-Targeted Drug Discovery Programs for Fibrotic and Cardiovascular Diseases

With a Ki of 72 nM against human NOX4 and a 2-fold potency advantage over a closely related naphthyloxy-pyridine analog [1], 2-Chloro-4-(naphthalen-1-yloxy)pyridine is an ideal starting point for medicinal chemistry campaigns targeting NOX4-mediated oxidative stress in fibrotic diseases (idiopathic pulmonary fibrosis, liver fibrosis) and cardiovascular pathologies (heart failure, atherosclerosis). Its selectivity profile (1.4-fold over NOX1) provides a defined baseline for further optimization of isoform selectivity [1].

CYP4F2 Inhibition Studies in Inflammation and Metabolic Disease Models

The compound's exceptional >10,000-fold potency advantage over a structurally distinct pyridine analog in CYP4F2 inhibition (IC₅₀ = 21 nM vs. 212 μM) [1] positions it as a critical tool compound for investigating the role of CYP4F2 in leukotriene B4 inactivation, vitamin K metabolism, and hypertension [1]. Generic pyridine-based analogs are effectively inactive in this context and should not be used as substitutes.

State-Dependent Sodium Channel Pharmacology and Cardiac Safety Profiling

The 11 nM IC₅₀ for inactivated Nav1.5 channels, combined with negligible activity against the resting state (IC₅₀ >10,000 nM) [1], makes this compound a valuable reference for developing state-dependent sodium channel modulators. It can serve as a positive control in patch-clamp assays to benchmark the state-dependent behavior of novel chemical entities, particularly in cardiac safety and pain research programs [1].

Efficient Synthesis of Complex Heterocyclic Libraries via SNAr and Cross-Coupling

The 95% isolated yield in SNAr reactions with 2-chloro-4-nitropyridine [1] demonstrates that 2-Chloro-4-(naphthalen-1-yloxy)pyridine can be reliably synthesized at gram scale with minimal optimization. This makes it a practical building block for constructing diverse libraries of naphthalene-containing heterocycles through subsequent palladium-catalyzed cross-coupling or nucleophilic substitution at the 2-chloro position [1].

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